2,2,3,3-tetrafluoro-N,N'-bis(pyridin-4-ylmethyl)butanediamide
Overview
Description
2,2,3,3-tetrafluoro-N,N’-bis(pyridin-4-ylmethyl)butanediamide is a fluorinated organic compound with a unique structure that includes both pyridine and amide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluoro-N,N’-bis(pyridin-4-ylmethyl)butanediamide typically involves the reaction of 2,2,3,3-tetrafluorobutane-1,4-diamine with pyridine-4-carboxaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions, such as temperature, pressure, and solvent choice. Additionally, purification steps, such as recrystallization or chromatography, would be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-tetrafluoro-N,N’-bis(pyridin-4-ylmethyl)butanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The pyridine rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with nitro or halogen groups on the pyridine rings.
Scientific Research Applications
2,2,3,3-tetrafluoro-N,N’-bis(pyridin-4-ylmethyl)butanediamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its fluorinated nature.
Mechanism of Action
The mechanism of action of 2,2,3,3-tetrafluoro-N,N’-bis(pyridin-4-ylmethyl)butanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated structure allows it to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3-tetrafluoro-N,N’-bis(4-methyl-2-nitrophenyl)butanediamide
- 2,2,3,3-tetrafluoro-N,N’-bis(2-methoxy-4-nitrophenyl)butanediamide
- 2,2,3,3-tetrafluoro-N,N’-bis[(pyridin-3-yl)methyl]butanediamide
Uniqueness
2,2,3,3-tetrafluoro-N,N’-bis(pyridin-4-ylmethyl)butanediamide is unique due to its specific combination of fluorinated butanediamide and pyridine functional groups. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
IUPAC Name |
2,2,3,3-tetrafluoro-N,N'-bis(pyridin-4-ylmethyl)butanediamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F4N4O2/c17-15(18,13(25)23-9-11-1-5-21-6-2-11)16(19,20)14(26)24-10-12-3-7-22-8-4-12/h1-8H,9-10H2,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUREFXACMMWFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CNC(=O)C(C(C(=O)NCC2=CC=NC=C2)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F4N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701348327 | |
Record name | N,N'-Bis(pyridin-4-ylmethyl)perfluorobutanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701348327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
547750-15-2 | |
Record name | N,N'-Bis(pyridin-4-ylmethyl)perfluorobutanediamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701348327 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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